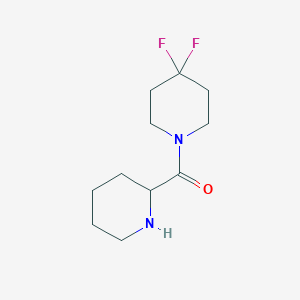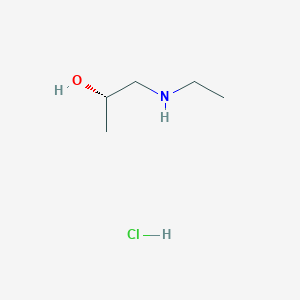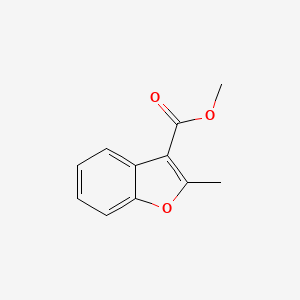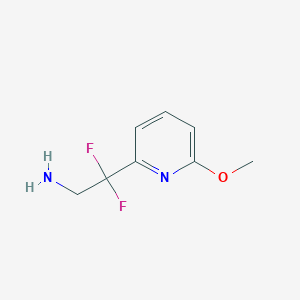
(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
概要
説明
(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound characterized by the presence of two fluorine atoms attached to the piperidine ring
生化学分析
Biochemical Properties
4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the difluoro groups can form hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme’s active site, altering the enzyme’s conformation and function .
Cellular Effects
The effects of 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by binding to DNA or RNA, or by interacting with transcription factors. These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites .
Transport and Distribution
Within cells and tissues, 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution within different cellular compartments can also impact its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4,4-Difluoro-1-(piperidine-2-carbonyl)piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence metabolic processes. These localization patterns can determine the compound’s overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of (4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine
- 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Uniqueness
(4,4-difluoropiperidin-1-yl)(piperidin-2-yl)methanone is unique due to the position of the carbonyl group on the piperidine ring, which influences its reactivity and interaction with other molecules. The presence of fluorine atoms also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-7-15(8-5-11)10(16)9-3-1-2-6-14-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKITYGWMSODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)



![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)
![N-[(3-Methylpiperidin-4-yl)methyl]acetamide](/img/structure/B1434918.png)


![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)

